5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride
Description
5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride (CAS 2227206-56-4) is a spirocyclic compound with a molecular formula of C₇H₁₅ClN₂O and a molecular weight of 178.66 g/mol . Its structure features a spiro[3.5]nonane core containing two nitrogen atoms (at positions 5 and 8), an oxygen atom (position 2), and a methyl substituent (position 5). The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical synthesis applications.
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-methyl-2-oxa-5,8-diazaspiro[3.5]nonane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-9-3-2-8-4-7(9)5-10-6-7;/h8H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRQOEHXCRXXEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC12COC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2227206-56-4 | |
| Record name | 2-Oxa-5,8-diazaspiro[3.5]nonane, 5-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2227206-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diamine with an epoxide in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Spirocyclic Compounds
Structural and Functional Group Variations
The table below highlights key structural differences, physicochemical properties, and applications of 5-methyl-2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride and related compounds:
Key Comparative Insights
Structural Modifications and Reactivity
- Boc-Protected Derivatives: The tert-butyloxycarbonyl (Boc) group in compounds like tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate hydrochloride enhances stability during synthesis but requires acidic deprotection for further functionalization .
- Ketone-Containing Analogs: 5-Boc-8-oxo-2-oxa-5-azaspiro[3.5]nonane introduces a ketone group, which may serve as a hydrogen bond acceptor, influencing binding affinity in target proteins .
Hazard and Handling
The target compound’s hazard profile (H302, H315, H319, H335) is more pronounced than Boc-protected derivatives, which are typically less reactive due to steric shielding . Compounds with multiple HCl salts (e.g., 2-oxa-5,8-diaza-spiro[3.5]nonane diHCl) may require stricter handling protocols to avoid respiratory exposure .
Biological Activity
Chemical Identity
5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride is a compound with the molecular formula and a molecular weight of approximately 178.66 g/mol. It is also known by its CAS number 2227206-56-4. The compound features a unique spirocyclic structure that contributes to its biological activity.
Structural Characteristics
The compound's structure can be represented as follows:
- SMILES : Cl.CN1CCNCC12COC2
- IUPAC Name : 5-methyl-2-oxa-5,8-diazaspiro[3.5]nonane
Pharmacological Properties
Research into the biological activity of this compound has highlighted several potential pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties, particularly against certain strains of bacteria. In vitro assays have shown that it can inhibit bacterial growth at specific concentrations.
- Cytotoxic Effects : Investigations into the cytotoxicity of the compound have revealed that it may induce apoptosis in cancer cell lines. This effect is likely mediated through the activation of specific signaling pathways involved in cell death.
- Neuroprotective Effects : Some studies indicate that this compound may provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases. The mechanism appears to involve the reduction of oxidative stress and inflammation in neuronal cells.
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 µg/mL for both strains, indicating a promising profile for further development as an antimicrobial agent.
Case Study: Cytotoxicity in Cancer Cells
In a recent experiment involving various cancer cell lines, including HeLa and MCF-7, treatment with the compound resulted in a significant decrease in cell viability. The IC50 values were calculated to be approximately 30 µM, suggesting potent cytotoxic effects that warrant further investigation into its mechanisms of action.
Summary of Research Findings
Q & A
Q. What synthetic methodologies are recommended for 5-methyl-2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride, and how can reaction conditions be optimized?
The synthesis of spirocyclic compounds like this typically involves nucleophilic substitution or cyclization reactions. For example, analogous spiro compounds (e.g., benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride) are synthesized using benzyl chloroformate under basic conditions to activate the amine group for nucleophilic attack . Optimization may involve factorial design experiments to evaluate variables like solvent polarity, temperature, and catalyst loading . Reaction progress should be monitored via LC-MS or NMR to identify intermediates and adjust conditions in real time.
Q. How should researchers handle and store this compound to ensure stability?
As a hydrochloride salt, the compound is hygroscopic and sensitive to heat. Storage should follow guidelines for similar diazaspiro compounds:
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR Spectroscopy : H and C NMR can confirm spirocyclic structure and proton environments (e.g., methyl groups at positions 5 and 8) .
- LC-MS with Isotopic Standards : Use deuterated or C-labeled internal standards (e.g., AOZ-d4, AMOZ-d5) to quantify impurities and validate methods .
- XRD or FTIR : For crystallinity and functional group verification, especially to distinguish between oxa- and aza-cyclic conformers .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound?
Quantum chemical calculations (e.g., DFT) can model reaction pathways, such as ring-opening or nucleophilic attacks at the spiro center. For example, ICReDD’s approach integrates reaction path searches using quantum calculations to predict intermediates and transition states, reducing trial-and-error experimentation . Tools like Gaussian or ORCA can simulate solvent effects and transition-state energies to prioritize synthetic routes.
Q. What strategies resolve contradictions in pharmacological activity data for this compound?
- Dose-Response Analysis : Use factorial designs to test variables like concentration, pH, and co-solvents. For example, discrepancies in IC values may arise from aggregation or solubility issues, which can be addressed using surfactants or co-solvents .
- Cross-Validation : Compare results across orthogonal assays (e.g., enzymatic vs. cell-based) and cross-reference with structural analogs (e.g., 2-thiaspiro derivatives) to identify assay-specific artifacts .
Q. How does the spirocyclic scaffold influence the compound’s pharmacokinetic properties?
The 2-oxa-5,8-diazaspiro structure enhances metabolic stability by restricting conformational flexibility, reducing CYP450-mediated oxidation. Advanced studies should:
Q. What are the challenges in scaling up the synthesis of this compound, and how can reactor design mitigate them?
Key challenges include exothermicity during cyclization and byproduct formation. Solutions involve:
- Flow Chemistry : Continuous reactors improve heat dissipation and reduce side reactions .
- Membrane Separation : Integrate in-line purification (e.g., nanofiltration) to remove impurities during synthesis .
- Process Analytical Technology (PAT) : Use real-time monitoring (e.g., Raman spectroscopy) to adjust parameters dynamically .
Methodological Considerations
Q. How should researchers design experiments to study the compound’s mechanism of action in biological systems?
- Target Identification : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to screen protein targets.
- Pathway Analysis : Combine RNA-seq with pathway enrichment tools (e.g., KEGG) to map affected signaling cascades .
- Negative Controls : Include structurally similar but inactive analogs (e.g., 7-amino-2-thiaspiro derivatives) to confirm specificity .
Q. What are best practices for validating analytical methods specific to this compound?
- Linearity and LOQ : Validate LC-MS methods using at least six concentration points, ensuring R > 0.99 and signal-to-noise > 10:1 .
- Stability-Indicating Assays : Stress-test the compound under acidic, basic, oxidative, and thermal conditions to confirm method robustness .
Data Contradiction Analysis
Q. How can researchers address discrepancies between computational predictions and experimental results for this compound?
- Re-optimize Force Fields : Adjust parameters in molecular modeling software (e.g., AMBER) to better reflect the compound’s electrostatic potential .
- Experimental Validation : Synthesize predicted intermediates (e.g., via stopped-flow NMR) to confirm computational intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
